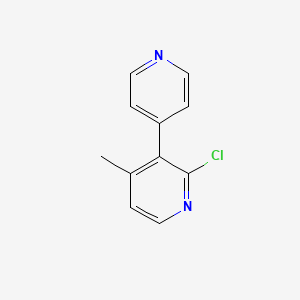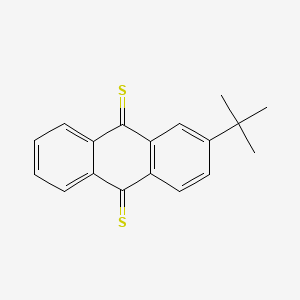
2-(1,1-Dimethylethyl)anthracene-9,10-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dimethylethyl)anthracene-9,10-dithione is a chemical compound with the molecular formula C18H16S2. It is characterized by the presence of an anthracene core substituted with a 1,1-dimethylethyl group and two thioketone groups at the 9 and 10 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Dimethylethyl)anthracene-9,10-dithione typically involves the reaction of anthracene derivatives with thioketone precursors. One common method includes the use of 2-(1,1-dimethylethyl)anthracene as a starting material, which is then subjected to thioketone formation reactions under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the dithione groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1,1-Dimethylethyl)anthracene-9,10-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioketone groups to thiol groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene core or the thioketone groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Dimethylethyl)anthracene-9,10-dithione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-(1,1-Dimethylethyl)anthracene-9,10-dithione involves its interaction with molecular targets through its thioketone groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
- 9,10-Anthracenedione, 2-(1,1-dimethylethyl)-
- Anthraquinone derivatives
Comparison: 2-(1,1-Dimethylethyl)anthracene-9,10-dithione is unique due to the presence of thioketone groups, which impart distinct chemical reactivity and potential biological activities compared to other anthracene derivatives. The 1,1-dimethylethyl group also influences the compound’s steric and electronic properties, differentiating it from similar compounds .
Eigenschaften
CAS-Nummer |
84434-13-9 |
|---|---|
Molekularformel |
C18H16S2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
2-tert-butylanthracene-9,10-dithione |
InChI |
InChI=1S/C18H16S2/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19/h4-10H,1-3H3 |
InChI-Schlüssel |
STXMORBGLAAUAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=S)C3=CC=CC=C3C2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate](/img/structure/B13129283.png)
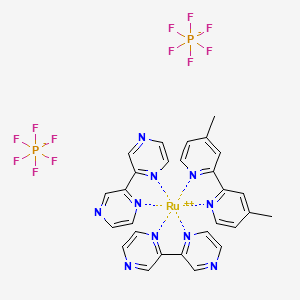
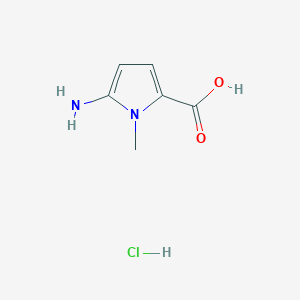

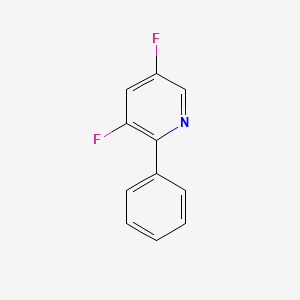
![2-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13129307.png)

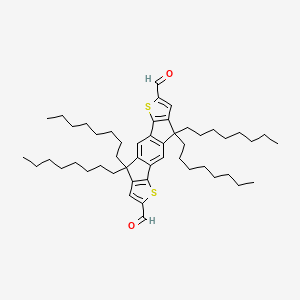
![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)
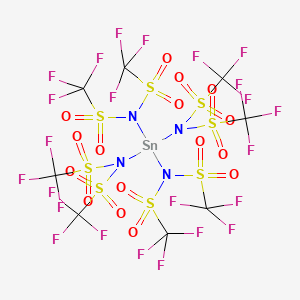

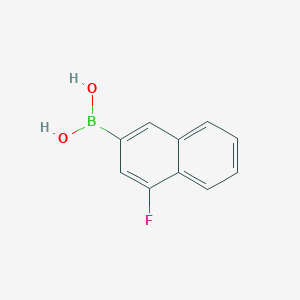
![4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid](/img/structure/B13129352.png)
